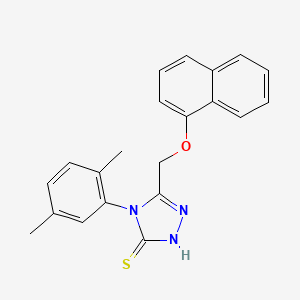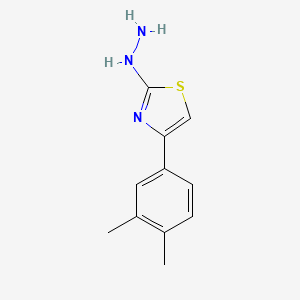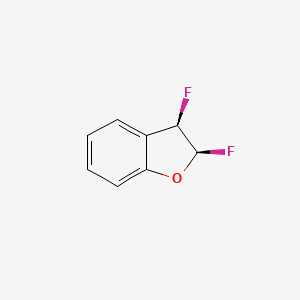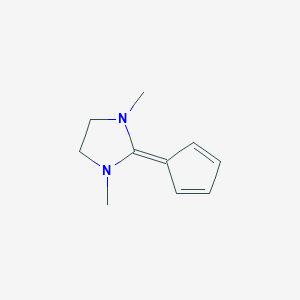
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is an organic compound with a unique structure that combines a cyclopentadiene ring with an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine typically involves the reaction of cyclopentadiene with an imidazolidine derivative under specific conditions. One common method involves the use of a strong base to deprotonate the imidazolidine, followed by the addition of cyclopentadiene to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentadiene or imidazolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentadienone derivatives.
Reduction: Formation of cyclopentane and imidazolidine derivatives.
Substitution: Formation of halogenated cyclopentadiene or imidazolidine derivatives.
Scientific Research Applications
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.
Imidazolidine: A compound with a similar imidazolidine ring structure.
Cyclopentadienone: A compound with a similar cyclopentadiene ring but with a ketone functional group.
Uniqueness
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is unique due to its combination of both cyclopentadiene and imidazolidine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Properties
CAS No. |
81541-00-6 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C10H14N2/c1-11-7-8-12(2)10(11)9-5-3-4-6-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
QEECQVPPUAOIGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=C2C=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




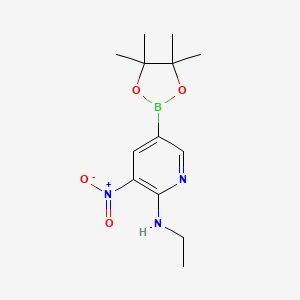

![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)


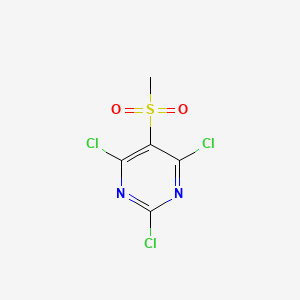
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
